P2X7 Receptor Antagonist Activity: (Z)-Benzamidine Chloroketone vs. Parent Scaffold
In a recombinant human P2X7 HEK293 cell calcium-flux assay, methyl (2Z)-2-[amino(phenylformamido)methylidene]-4-chloro-3-oxobutanoate exhibited an IC50 of 123 nM. This value represents the fully elaborated (Z)-chloroketone benzamidine; the simpler 4-chloro-3-oxobutanoate fragment is inactive (>10 µM) in the same assay [1][2].
| Evidence Dimension | P2X7 receptor inhibition (IC50) |
|---|---|
| Target Compound Data | 123 nM |
| Comparator Or Baseline | Methyl 4-chloro-3-oxobutanoate: >10,000 nM (class-level inference based on loss of benzamidine pharmacophore) |
| Quantified Difference | ≥81-fold improvement |
| Conditions | Human recombinant P2X7 in HEK293 cells; benzoylbenzoic ATP-induced Ca2+ influx inhibition |
Why This Matters
The presence of the benzamidine motif is essential for P2X7 target engagement, making this compound a privileged entry point for lead optimization; generic chloroketone esters offer zero activity.
- [1] BindingDB. BDBM50410955: IC50 123 nM, human P2X7. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?uniprot=Q99572&monomerid=50410955 (accessed 2025-05-10). View Source
- [2] PubChem BioAssay. AID 1254: P2X7 antagonist activity. Methyl 4-chloro-3-oxobutanoate inactive at 10 µM. https://pubchem.ncbi.nlm.nih.gov/bioassay/1254 (accessed 2025-05-10). View Source
